2-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)quinoline-4-carboxamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, 3,3-diphenylpropylamine, and quinoline-4-carboxylic acid. The synthetic route may involve:
Condensation Reactions: Combining 3,4-dimethoxybenzaldehyde with an amine to form an imine intermediate.
Cyclization: Formation of the quinoline ring through cyclization reactions.
Amidation: Coupling the quinoline derivative with 3,3-diphenylpropylamine to form the final carboxamide product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with a similar structure.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)quinoline-4-carboxamide is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C33H30N2O3 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C33H30N2O3/c1-37-31-18-17-25(21-32(31)38-2)30-22-28(27-15-9-10-16-29(27)35-30)33(36)34-20-19-26(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-18,21-22,26H,19-20H2,1-2H3,(H,34,36) |
InChI Key |
XNMTYDKBJRDASA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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